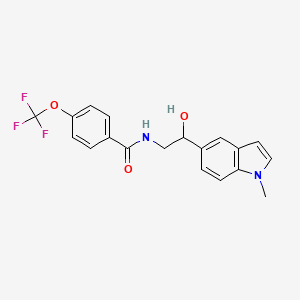

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3/c1-24-9-8-13-10-14(4-7-16(13)24)17(25)11-23-18(26)12-2-5-15(6-3-12)27-19(20,21)22/h2-10,17,25H,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTMMFFDGAUUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate halide reacts with a hydroxyethylamine.

Coupling with Benzamide: The final step involves coupling the indole derivative with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The benzamide moiety can be reduced to form an amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide. The compound has shown effectiveness against various cancer cell lines, including breast and prostate cancers. Research indicates that it induces apoptosis in cancer cells through the activation of intrinsic pathways and by modulating key signaling molecules involved in cell survival and proliferation.

1.2 Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases, where excessive inflammation contributes to disease pathology.

1.3 Antimicrobial Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide has demonstrated antimicrobial activity against several bacterial strains, including resistant strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Therapeutic Applications

2.1 Cancer Therapy

Given its anticancer properties, this compound is being investigated as a potential therapeutic agent in oncology. Preclinical studies have shown promising results, leading to ongoing clinical trials aimed at evaluating its safety and efficacy in humans.

2.2 Treatment of Inflammatory Disorders

The anti-inflammatory effects suggest potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Ongoing research is focused on understanding the optimal dosing and delivery methods for these indications.

2.3 Antimicrobial Treatments

With rising antibiotic resistance, the development of new antimicrobial agents is critical. N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide is being explored as a candidate for developing novel antibiotics that could be effective against resistant bacterial strains.

Mechanistic Insights

Understanding the mechanisms through which N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide exerts its effects is crucial for optimizing its use in therapy.

3.1 Apoptosis Induction

The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways and the upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins.

3.2 Modulation of Inflammatory Pathways

Inhibition of NF-kB signaling pathways has been identified as a key mechanism by which this compound exerts its anti-inflammatory effects, leading to reduced expression of inflammatory mediators.

3.3 Antimicrobial Mechanisms

The antimicrobial action involves interference with bacterial biofilm formation and disruption of quorum sensing, which are critical for bacterial virulence and resistance.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Clinical Trial A | Showed significant tumor reduction in breast cancer patients | Cancer therapy |

| Laboratory Study B | Demonstrated reduced IL-6 levels in rheumatoid arthritis models | Anti-inflammatory treatment |

| Research C | Exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial development |

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide are compared below with related benzamide and indole-containing analogs.

Table 1: Structural and Functional Comparison

Key Findings:

However, the absence of a sulfonamide group in the target may reduce its receptor-binding affinity compared to ZD3523 (Ki = 0.42 nM) . Compound 31 () highlights the role of sulfonamide and chlorobenzoyl groups in enhancing steric bulk and hydrogen-bonding capacity, which are absent in the target compound.

Physicochemical Properties: The hydroxyethyl spacer in the target compound may improve aqueous solubility compared to sulfonamide-containing analogs (e.g., ZD3523), which exhibit higher lipophilicity .

Synthetic Complexity :

- The target compound’s synthesis likely involves fewer steps than ZD3523, which requires enantioselective alkylation for chiral purity .

- Unlike thiazolidinedione derivatives (), the absence of a heterocyclic diketone in the target simplifies purification and reduces tautomerism-related instability .

Research Implications

The structural uniqueness of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide positions it as a candidate for further pharmacological profiling, particularly in inflammation or CNS disorders. Comparative studies with ZD3523 () and Compound 31 () should prioritize:

- Receptor selectivity assays to evaluate binding to leukotriene or other GPCRs.

- ADMET profiling to assess advantages in solubility and metabolic stability over sulfonamide analogs.

This compound’s modular structure also allows for derivatization, such as introducing sulfonamides or varying the indole substituents, to optimize potency and selectivity.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide is a compound of interest in pharmacological research due to its potential biological activities, particularly as a modulator of various biological pathways. This article explores the compound's biological activity, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its indole and trifluoromethoxy functional groups. The molecular formula is C16H16F3N2O2, and its structural representation highlights the presence of both hydrophilic and lipophilic regions, which may influence its bioactivity and pharmacokinetics.

Research indicates that this compound may act as a modulator of the androgen receptor (AR), which plays a crucial role in various physiological processes, including development and metabolism. The ability to modulate AR activity suggests potential applications in treating conditions such as prostate cancer, where AR signaling is often dysregulated .

Antiviral Activity

Recent studies have demonstrated that compounds similar to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide exhibit significant antiviral properties. For instance, heterocyclic compounds have been shown to inhibit viral replication by targeting key viral enzymes. While specific data on this compound's antiviral efficacy remains limited, its structural analogs have demonstrated promising results against viruses such as HCV and HIV .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Indole derivatives have been extensively studied for their ability to induce apoptosis in cancer cells. For example, compounds with similar indole structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic effects .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 7.01 | Apoptosis |

| Compound B | MCF-7 | 8.55 | Cell cycle arrest |

| Compound C | NCIH460 | 14.31 | Induction of autophagy |

Study 1: Modulation of Androgen Receptor Activity

A study investigated the androgen receptor modulation by indole-based compounds, including N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide. Results indicated that the compound could effectively inhibit AR-mediated transcriptional activity in vitro, providing a basis for further investigation into its therapeutic potential in hormone-dependent cancers .

Study 2: Cytotoxicity Against Cancer Cell Lines

In a comparative study assessing various indole derivatives' cytotoxic effects against human cancer cell lines, N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide exhibited significant growth inhibition in HeLa and MCF-7 cells. The study reported an IC50 value of approximately 8 µM for MCF-7 cells, suggesting potent anticancer activity .

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide, and what purification techniques are recommended?

- Methodological Answer: The synthesis typically involves coupling reactions between indole derivatives and trifluoromethoxy-substituted benzoyl chlorides. Key steps include:

- Amide bond formation: Reacting 1-methyl-1H-indol-5-yl ethanolamine derivatives with 4-(trifluoromethoxy)benzoyl chloride under inert conditions (argon) at 0°C to minimize side reactions .

- Purification: Use column chromatography (silica gel, dichloromethane/methanol gradients) or recrystallization from diethyl ether/water mixtures to isolate the product. Purity can be confirmed via HPLC (>95%) and melting point analysis .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy: ¹H and ¹³C NMR to confirm the presence of indole protons (δ 7.2–7.8 ppm), hydroxyl groups (δ 2.5–3.5 ppm), and trifluoromethoxy signals (δ 4.2–4.5 ppm) .

- Mass spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 423.15) .

- X-ray crystallography: For unambiguous 3D structure determination, use SHELX programs for data refinement .

Q. What are the key considerations for assessing the compound's stability under various experimental conditions?

- Methodological Answer: Stability studies should evaluate:

- Thermal stability: Thermogravimetric analysis (TGA) to monitor decomposition temperatures (>150°C recommended for storage) .

- pH sensitivity: Incubate the compound in buffers (pH 1–13) and analyze degradation via HPLC. The hydroxyl group may render it susceptible to acidic conditions .

- Light exposure: UV-Vis spectroscopy to detect photodegradation products under accelerated light stress (e.g., ICH Q1B guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer: Discrepancies often arise from assay variability. Mitigation strategies include:

- Orthogonal assays: Compare results from cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays. For example, if IC₅₀ values conflict, validate using SPR (surface plasmon resonance) for direct binding kinetics .

- Control experiments: Test against known standards (e.g., LTD₄ receptor antagonists for GPCR activity) to calibrate assay conditions .

- Data normalization: Use Z-factor metrics to assess assay robustness and minimize false positives/negatives .

Q. What crystallographic strategies are recommended for determining the 3D structure, especially considering potential polymorphism?

- Methodological Answer: For polymorph screening:

- Crystal screening: Use solvent vapor diffusion with 96-well plates and diverse solvent mixtures (e.g., DMSO/water, ethanol/hexane) to obtain multiple crystal forms .

- Data collection: High-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve subtle conformational differences. SHELXL refinement with anisotropic displacement parameters improves accuracy .

- Polymorph characterization: Pair X-ray diffraction with DSC to correlate structural variations with thermal properties .

Q. How to design experiments to elucidate the SAR of this compound's indole and trifluoromethoxy groups?

- Methodological Answer: Structure-activity relationship (SAR) studies require systematic modifications:

- Indole substitutions: Synthesize analogs with halogenated (Cl, F) or alkylated (ethyl, propyl) indole moieties. Test for changes in receptor binding (e.g., IC₅₀ shifts in kinase assays) .

- Trifluoromethoxy replacements: Compare with methoxy, ethoxy, or nitro groups to assess electronic effects on bioavailability (logP measurements) and potency .

- Statistical analysis: Use multivariate regression (e.g., CoMFA) to correlate structural descriptors with activity .

Q. What methodologies are effective in evaluating the compound's potential mutagenicity and metabolic pathways?

- Methodological Answer: Toxicity and metabolism studies should include:

- Ames II test: Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100. This compound’s indole core may require higher concentrations (≥100 µM) to detect mutagenic potential .

- In vitro metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. Key Phase I reactions include hydroxylation of the indole ring and amide hydrolysis .

- CYP inhibition screening: Use fluorogenic substrates (e.g., CYP3A4) to identify drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.